3-Bromo-7-chlorocinnolin-4-OL

Description

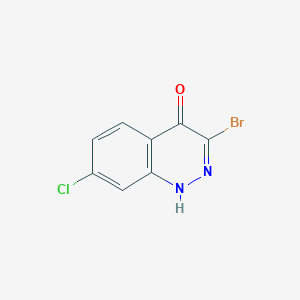

3-Bromo-7-chlorocinnolin-4-OL is a halogen-substituted cinnoline derivative characterized by a hydroxyl group at position 4, bromine at position 3, and chlorine at position 5. Cinnoline, a bicyclic heteroaromatic compound comprising a benzene ring fused to a pyridazine ring, serves as the structural backbone.

Properties

IUPAC Name |

3-bromo-7-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-7(13)5-2-1-4(10)3-6(5)11-12-8/h1-3H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDVQGYSQNTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chlorocinnolin-4-OL typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the following steps:

Starting Material: The synthesis begins with cinnoline as the core structure.

Chlorination: The chlorine atom is introduced at the 7-position using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chlorocinnolin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced cinnoline derivatives.

Substitution: Substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chlorocinnolin-4-OL involves its interaction with cellular targets, leading to various biological effects. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the activation of caspases and the generation of reactive oxygen species.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Heterocycles and Aromatics

*Calculated based on constituent atomic masses.

Key Observations :

- Core Heterocycle: Unlike benzene-based analogs (e.g., 3-Bromo-4-chloroanisole), cinnoline and quinoline derivatives feature nitrogen-containing rings, enabling π-π stacking and hydrogen bonding in biological systems.

- Substituent Positions: Halogen placement influences electronic effects. For example, bromine at position 3 in cinnoline/quinoline derivatives may sterically hinder electrophilic substitution at adjacent positions.

Table 2: Commercial and Research Utility

*Listed as "Arrêté" (discontinued) in .

Notable Trends:

- Pharmaceutical Relevance: Quinoline derivatives (e.g., 3-Bromo-7-chloroquinolin-4-ol) are prioritized in drug discovery due to their bioactivity, whereas simpler halogenated aromatics serve as intermediates.

- Cost and Scale : Benzene-based compounds (e.g., 3-Bromo-4-chloroanisole) are available in larger quantities at lower costs compared to heterocycles, reflecting their broader industrial use.

Research Findings and Limitations

- Synthetic Challenges: Halogenated cinnolines are less documented than quinolines, likely due to synthetic complexity and stability issues.

- Evidence Gaps: Direct data on this compound are absent in the provided sources; comparisons rely on quinoline analogs and halogenated aromatics.

Biological Activity

3-Bromo-7-chlorocinnolin-4-OL is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

This compound belongs to the class of cinnoline derivatives, characterized by a fused ring system that includes both aromatic and heteroaromatic components. The presence of bromine and chlorine substituents may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrClN2O |

| Molecular Weight | 251.52 g/mol |

| CAS Number | 1021913-04-1 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or pathogen survival.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to cell death or growth inhibition.

- DNA Interaction : There is potential for intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Antitumor Activity

Recent studies have demonstrated the antitumor effects of this compound against various cancer cell lines. In vitro assays have shown significant cytotoxicity, with IC50 values indicating effective concentrations required to inhibit cell growth.

Case Study: Antitumor Efficacy

A study evaluated the compound against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 ± 1.5 |

| MCF-7 | 12.8 ± 0.9 |

| HCT-116 | 18.4 ± 2.1 |

These findings suggest that this compound exhibits potent antitumor activity, particularly against breast cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies have assessed its efficacy against bacterial strains and fungi.

Antimicrobial Assay Results

The following table presents the minimum inhibitory concentration (MIC) values for selected microbial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.